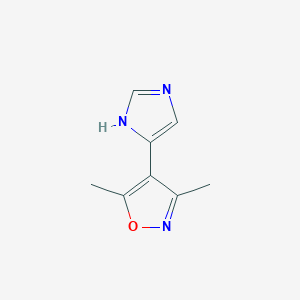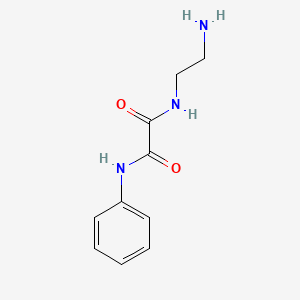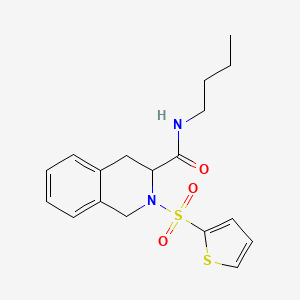
1-Methylphosphonoylethan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl(methyl)phosphine oxide: is an organophosphorus compound characterized by the presence of both ethyl and methyl groups attached to a phosphine oxide moiety
Wissenschaftliche Forschungsanwendungen
Ethyl(methyl)phosphine oxide has several scientific research applications, including:
Catalysis: It is used as a ligand in transition metal catalysis, facilitating various organic transformations.
Extraction Agents: The compound is employed in the extraction and separation of rare earth elements and actinides due to its strong binding affinity.
Biological Studies: It serves as a model compound in studying the behavior of phosphine oxides in biological systems.
Material Science: The compound is used in the synthesis of advanced materials, including polymers and coordination complexes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ethyl(methyl)phosphine oxide can be synthesized through several methods, including:
Oxidation of Ethyl(methyl)phosphine: This method involves the oxidation of ethyl(methyl)phosphine using oxidizing agents such as hydrogen peroxide or oxygen. The reaction typically occurs under mild conditions and yields the desired phosphine oxide.
Addition of P-H to Unsaturated Compounds: This method involves the addition of a phosphine hydride to an unsaturated compound, followed by oxidation to form the phosphine oxide.
Industrial Production Methods: Industrial production of ethyl(methyl)phosphine oxide often involves large-scale oxidation processes using efficient and cost-effective oxidizing agents. The reaction conditions are optimized to ensure high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl(methyl)phosphine oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of higher oxidation state compounds.
Reduction: Reduction reactions can convert the phosphine oxide back to the corresponding phosphine.
Substitution: The compound can undergo substitution reactions where the ethyl or methyl groups are replaced by other substituents.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, oxygen.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products:
Oxidation Products: Higher oxidation state phosphine oxides.
Reduction Products: Ethyl(methyl)phosphine.
Substitution Products: Various substituted phosphine oxides depending on the reagents used
Wirkmechanismus
The mechanism of action of ethyl(methyl)phosphine oxide involves its interaction with various molecular targets:
Coordination Chemistry: The compound acts as a ligand, coordinating with metal centers in catalytic processes.
Oxidation-Reduction Reactions: It participates in redox reactions, either donating or accepting electrons.
Hydrolysis: In aqueous environments, the compound can undergo hydrolysis, leading to the formation of phosphoric acid derivatives.
Vergleich Mit ähnlichen Verbindungen
Ethyl(methyl)phosphine oxide can be compared with other similar compounds, such as:
Tri-n-octylphosphine oxide (TOPO): Known for its strong extraction capabilities in the nuclear industry.
Tris(2-ethylhexyl)phosphine oxide (TEHPO): Used in similar extraction processes but with different efficiency and selectivity.
Bis(diphenylphosphino)ethane dioxide (DPPEO): Utilized in the stabilization of peroxides and as a ligand in coordination chemistry
Uniqueness: Ethyl(methyl)phosphine oxide is unique due to its balanced reactivity and stability, making it suitable for a wide range of applications in both academic research and industrial processes.
Eigenschaften
IUPAC Name |
ethyl-methyl-oxophosphanium |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8OP/c1-3-5(2)4/h3H2,1-2H3/q+1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTUDIXALQIJASS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[P+](=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8OP+ |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
91.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2,2-Dimethyl-1-[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B2596343.png)

![(2-{5-[(2,5-Dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride](/img/new.no-structure.jpg)


![4-chloro-N-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-3-thienyl}benzenesulfonamide](/img/structure/B2596350.png)



![ethyl N-[4-(2-chloropyridine-4-amido)phenyl]carbamate](/img/structure/B2596355.png)

![1-[(2-fluorophenyl)methyl]pyrrolidine-2-carboxylic Acid](/img/structure/B2596362.png)
![(2S)-2-[(2-Methylpropan-2-yl)oxy]propan-1-amine;hydrochloride](/img/structure/B2596363.png)

